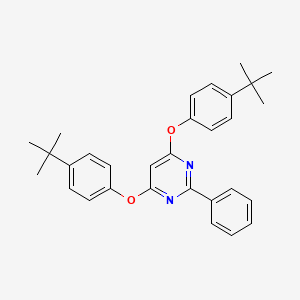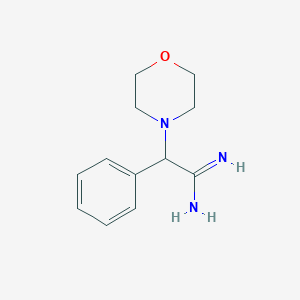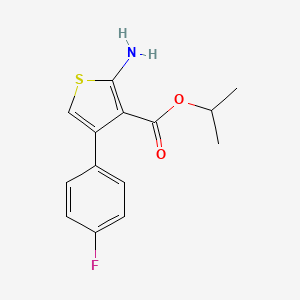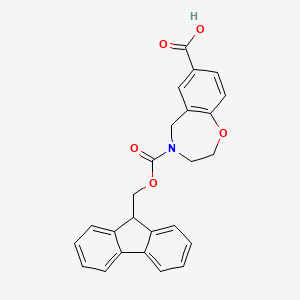
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine (4,6-BTBP) is an aromatic heterocyclic compound belonging to the family of pyrimidines. It is a white crystalline solid, with a molecular weight of 394.53 g/mol and a melting point of 112-115 °C. 4,6-BTBP has been studied extensively due to its potential applications in various scientific and medical fields.
Scientific Research Applications
Antioxidant Properties : Phenolic compounds, such as bisphenol, exhibit potent inhibition of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, suggesting their role as effective antioxidants in various applications (Sokolove et al., 1986).
Cytotoxicity Against Human Tumor Cells : A biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has shown cytotoxicity against human solid tumor cells, indicating potential applications in cancer research (Choi et al., 1996).
Synthesis of Ligands for Supramolecular Chemistry : The synthesis of 4,6-bis(5‘ ‘-methyl-2‘ ‘,2‘-bipyrid-6‘-yl)-2-phenylpyrimidine, a related compound, is used for preparing ligands in supramolecular chemistry, contributing to the development of novel chemical structures and materials (Schubert & Eschbaumer, 1999).
Thermochemical and Kinetic Studies : Research on bisphenol antioxidants, including their thermodynamic and kinetic reactivity, has implications for understanding their stability and effectiveness in various applications (Lucarini et al., 2001).
Catalytic Applications : Certain bisphenol compounds and their derivatives can be used as catalysts or ligands in various chemical reactions, including those in organic synthesis and material science (Qian et al., 2011).
Bioremediation of Environmental Pollutants : Bisphenol A, a related compound, has been studied for its biodegradability and potential role in bioremediation, using systems like laccase hosted in reverse micelles (Chhaya & Gupte, 2013).
properties
IUPAC Name |
4,6-bis(4-tert-butylphenoxy)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2/c1-29(2,3)22-12-16-24(17-13-22)33-26-20-27(32-28(31-26)21-10-8-7-9-11-21)34-25-18-14-23(15-19-25)30(4,5)6/h7-20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXYAYPHQPPMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)


![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)
![Imidazo[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B2934038.png)

![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)